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Compound of Interest

Compound Name: Seragakinone A

Cat. No.: B1246695

For Immediate Release

A comprehensive technical guide detailing the structural elucidation of Seragakinone A, a
complex pentacyclic metabolite isolated from a marine-derived fungus, has been compiled for
researchers, scientists, and professionals in drug development. This whitepaper focuses on the
pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in piecing together the
intricate architecture of this natural product.

Seragakinone A, with its molecular formula C26H26012, presents a formidable challenge in
structural determination due to its densely functionalized and stereochemically rich framework.
This guide provides an in-depth look at the experimental protocols and data interpretation that
were instrumental in assigning its complete structure.

Isolation & Initial Characterization

Seragakinone A was first isolated from the mycelium of an unidentified marine fungus
associated with the red alga Ceratodictyon spongiosum. Initial characterization through High-
Resolution Mass Spectrometry (HRMS) established the molecular formula, indicating a high
degree of unsaturation and oxygenation.

Core NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1246695?utm_src=pdf-interest
https://www.benchchem.com/product/b1246695?utm_src=pdf-body
https://www.benchchem.com/product/b1246695?utm_src=pdf-body
https://www.benchchem.com/product/b1246695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The structural backbone of Seragakinone A was systematically assembled using a suite of
one- and two-dimensional NMR experiments. The quantitative *H and 3C NMR data, acquired
in CDCls, are summarized below.

Table 1: *H and **C NMR Data for Seragakinone A in
CDCIs

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1246695?utm_src=pdf-body
https://www.benchchem.com/product/b1246695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Position oC (ppm) OH (ppm, mult., J in Hz)
1 203.5 -

2 108.3 -

3 162.2 -

4 99.4 ]

4a 1345 -

5 29.8 2.15 (m), 2.05 (m)
6 68.2 4.15 (dd, 11.5, 5.0)
6a 48.1 2.30 (m)

7 208.1 -

8 50.2 3.10 (d, 18.0), 2.95 (d, 18.0)
9 71.5 -

10 45.3 2.25 (m)

10a 85.1 -

11 75.8 4.60 (s)

11a 55.2 3.55 (s)

12 191.8 -

12a 118.8 -

12b 158.5 -

1 72.9 -

2' 25.9 1.50 (s)

3 26.5 1.45 (s)

OMe-3 56.5 3.90 (s)

OAc-6 170.5, 21.0 2.08 (s)
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Experimental Protocols

The successful elucidation of Seragakinone A relied on a series of meticulously executed
NMR experiments.

General NMR Spectroscopy:
o Apparatus: Bruker DRX-500 or equivalent NMR spectrometer.

e Solvent: Deuterated chloroform (CDClIs) was used as the solvent, with the residual solvent
signals (0H 7.26, dC 77.0) serving as internal standards.

o Temperature: All experiments were conducted at a standard probe temperature of 298 K.
1D NMR Experiments:

e H NMR: Standard pulse programs were used to acquire proton spectra. Key parameters
included a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of
approximately 3 s.

e 13C NMR: Proton-decoupled 3C spectra were acquired using the zgpg30 pulse program. A
spectral width of 240 ppm and a relaxation delay of 2.0 s were typically employed.

2D NMR Experiments:

COSY (Correlation Spectroscopy): The cosygpgf pulse sequence was used to establish 1H-
'H spin-spin coupling networks.

e HSQC (Heteronuclear Single Quantum Coherence): The hsqcedetgpsisp2.3 pulse sequence
was optimized for one-bond 1JCH correlations, typically set to 145 Hz, to identify directly
attached proton-carbon pairs.

o HMBC (Heteronuclear Multiple Bond Correlation): The hmbcgplpndgf sequence was
employed to probe long-range *H-13C correlations. The experiment was optimized for "JCH
couplings of 8 Hz to establish connectivity across quaternary carbons and heteroatoms.

« NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect
Spectroscopy): These experiments, crucial for determining the relative stereochemistry, were
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performed with mixing times ranging from 300 to 800 ms to observe through-space
correlations between protons.

Visualizing the Elucidation Pathway
The logical flow of the structural elucidation process, from initial data acquisition to the final

proposed structure, can be visualized as follows:

Caption: Workflow for the structural elucidation of Seragakinone A.

Assembling the Molecular Scaffold: Key 2D NMR
Correlations

The planar structure of Seragakinone A was pieced together by analyzing key correlations in
the COSY and HMBC spectra. The diagram below illustrates the critical connections that
allowed for the assembly of the pentacyclic core.

 To cite this document: BenchChem. [Unraveling Seragakinone A: A Technical Guide to its
Structural Elucidation via NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1246695#structural-elucidation-of-seragakinone-
a-via-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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